Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-6-8(12-7)4-10-5-11-6/h3-5,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBVNIQTBMOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=NC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of β,β-Enaminonitrile Precursors
The reaction begins with ethoxymethylene malononitrile (1 ), which reacts with aromatic amines (e.g., p-anisidine) in ethanol at room temperature to form β,β-enaminonitriles (2 ). These intermediates are highly reactive due to their conjugated nitrile and enamine groups, making them ideal for cyclization reactions.
Cyclization with α-Haloketones
The β,β-enaminonitrile (2 ) undergoes cyclization with α-haloketones (e.g., phenacyl bromide) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80–100°C. This step yields 3-aminopyrrole derivatives (3 ), which serve as direct precursors to the pyrrolo[3,2-d]pyrimidine core.
Key Reaction Conditions:
Cyclocondensation to Pyrrolo[3,2-d]Pyrimidine
The 3-aminopyrrole intermediates (3 ) are subjected to cyclocondensation with formamidine acetate in refluxing ethanol to form the pyrrolo[3,2-d]pyrimidine skeleton (4 ). This step introduces the pyrimidine ring, completing the bicyclic system.
Introduction of the Ethyl Ester Group
To incorporate the ethyl ester at position 6, two strategies are employed:
Optimization of Esterification:
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Catalyst: 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.
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Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Yield: 70–85% after purification by silica gel chromatography.
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
One-pot MCRs involving malononitrile, aldehydes, and ammonium acetate have been explored to streamline synthesis. For example, reacting ethyl glyoxylate, malononitrile, and ammonium acetate in ethanol under reflux yields pyrrolo[3,2-d]pyrimidine carboxylates directly.
Solid-Phase Synthesis
Immobilized substrates on Wang resin enable iterative coupling and cyclization steps, facilitating high-throughput synthesis. This method is particularly advantageous for generating combinatorial libraries.
Reaction Optimization and Scalability
Temperature and Catalysis
Purification Techniques
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Chromatography: Silica gel chromatography with eluents such as DCM/methanol (9:1) achieves >95% purity.
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Recrystallization: Ethanol-water mixtures (3:1) yield crystalline products suitable for X-ray diffraction analysis.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
Structural and Spectroscopic Characterization
NMR Analysis
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Pharmacological Applications
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate exhibits a range of biological activities that make it a promising candidate for drug development. The compound has been studied for its potential as:
- Anticancer Agent : Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit cellular processes critical for cancer cell proliferation. For instance, compounds related to this compound have shown efficacy in targeting kinases involved in tumor growth and survival pathways such as Akt and S6K kinases .
- Antiviral Activity : The compound's structure suggests potential antiviral properties, making it a candidate for developing treatments against viral infections .
- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for various enzymes, including those involved in purine nucleotide biosynthesis . This inhibition is crucial for the development of antifolates that can be used in cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- A study published in Molecules demonstrated that derivatives could effectively induce apoptosis in liver cancer cells (HepG2) through targeted kinase inhibition .
- Another investigation focused on the synthesis and characterization of new pyrrolopyrimidine derivatives found them to possess significant antibacterial and anticancer activities .
Mechanism of Action
The mechanism of action of Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyrimidine Family
Key Observations :
- Substituents (e.g., Cl, Br, -OCH₂CH₃) significantly influence reactivity and biological activity. Chlorine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitution .
- Hydroxyl or methoxy groups improve solubility but may reduce membrane permeability .
Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines replace the pyrrole ring with a thiazole moiety, altering electronic and steric properties:
Key Observations :
- Thiazolo[3,2-a]pyrimidines exhibit broader biological activity (e.g., antimicrobial, antioxidant) compared to pyrrolo-pyrimidines due to sulfur’s electron-withdrawing effects .
- Substituents like bromophenyl or trimethoxybenzylidene enhance target selectivity and potency .
Pyrrolo[2,3-c]pyridine Derivatives
These compounds feature a pyridine ring fused to pyrrole, differing in ring connectivity:
Key Observations :
- Pyrrolo[2,3-c]pyridines are less planar than pyrrolo-pyrimidines, affecting π-π stacking in supramolecular assemblies .
Biological Activity
Overview
Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrrole and pyrimidine ring system, making it a valuable precursor in the synthesis of various pharmacologically active molecules. Its applications span across enzyme inhibition, receptor binding, and potential therapeutic uses in cancer treatment, inflammation, and viral infections.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating the function of these enzymes. Notably, it has been shown to affect key pathways involved in tumor growth and proliferation.
1. Anticancer Properties
Research indicates that this compound exhibits significant growth-suppressing effects on various cancer cell lines. For instance, studies have demonstrated its inhibitory action against important kinases involved in cancer progression, such as Akt and S6K. These findings suggest its potential utility as a therapeutic agent for cancers associated with these pathways .
2. Enzyme Inhibition
The compound is also recognized for its role in enzyme inhibition. It has been studied for its ability to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the purine nucleotide biosynthesis pathway. This inhibition leads to cytotoxic effects on tumor cells .
3. Antiviral and Anti-inflammatory Activity
Beyond its anticancer properties, this compound is being explored for antiviral and anti-inflammatory applications. Preliminary studies suggest that it may modulate immune responses and inhibit viral replication, although further research is needed to establish these effects conclusively .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of this compound:
Detailed Research Findings
- Inhibition of Kinases : A study highlighted the compound's ability to inhibit key kinases involved in cell signaling pathways that regulate growth and survival of cancer cells . This makes it a candidate for further development as an anticancer drug.
- Mechanistic Insights : Molecular docking studies reveal that this compound binds effectively to the active sites of targeted enzymes, leading to significant alterations in their activity .
- Cytotoxicity Assays : In vitro assays have shown that treatment with this compound leads to cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Q & A
Q. What are reliable synthetic routes for Ethyl 5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via hydrogenolytic ring contraction of pyrimido[5,4-c]pyridazine intermediates. A key method involves treating 6-methyl-5-phenylazopyrimidines with formylating agents (e.g., tert-butoxybis(dimethylamino)methane) to form intermediates, followed by catalytic hydrogenation to induce ring contraction . Alternative routes include alkylation of 2-thioxopyrimidine derivatives with ethyl chloroacetate in acetic acid/acetic anhydride under reflux, monitored by TLC for reaction completion . Optimization requires controlling temperature (reflux at ~110°C), stoichiometric ratios (1:1 molar ratio of substrates), and using sodium acetate as a base to neutralize HCl byproducts .
Q. Table 1: Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Ring contraction | Formylating agents, H₂/Pd-C | 60–78 | |
| Thiazolo-pyrimidine route | Chloroacetic acid, NaOAc, reflux | 78 |
Q. How is the compound structurally characterized, and what crystallographic parameters are critical?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic (e.g., P2₁/c) or triclinic (P1) systems, with unit cell parameters such as a = 7.88–10.48 Å, b = 10.85–14.40 Å, and β = 77.65–94.94° . SHELXL (via SHELX suite) refines structures using least-squares minimization, with hydrogen atoms placed in calculated positions (riding model) and thermal parameters adjusted to 1.2–1.5×Ueq of parent atoms . Key metrics include R-factor (<0.05), Z-value (molecules per unit cell), and intermolecular interactions (C–H···O) analyzed via Mercury or OLEX2 .
Q. Table 2: Crystallographic Data
| Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
|---|---|---|---|---|---|---|
| P2₁/c | 7.8835 | 14.4041 | 15.231 | 94.94 | 1723.2 | |
| P1 | 10.485 | 10.854 | 11.318 | 77.65 | 1250.0 |
Q. What purification techniques ensure high-purity yields for this compound?
Methodological Answer: Recrystallization from ethyl acetate/ethanol (3:2 v/v) is effective for removing unreacted starting materials and byproducts. Post-reaction, the crude product is concentrated, filtered, and washed with hot water to eliminate polar impurities. Slow evaporation at 4°C promotes crystal growth, yielding >95% purity confirmed by HPLC or melting point analysis (e.g., 427–428 K) . For challenging separations, column chromatography with silica gel (hexane:ethyl acetate gradient) resolves structurally similar derivatives .
Advanced Research Questions
Q. How do hydrogen-bonding patterns and ring puckering influence the compound’s supramolecular assembly?
Methodological Answer: Intermolecular C–H···O bonds (2.5–3.0 Å) stabilize crystal packing, forming chains along the c-axis . Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring hydrogen-bonding networks using software like CrystalExplorer . Ring puckering, quantified via Cremer-Pople parameters (e.g., total puckering amplitude Q = 0.224 Å for the pyrimidine ring), reveals non-planar conformations critical for binding interactions. Puckering coordinates are calculated using least-squares planes derived from atomic coordinates .
Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-4 position in the pyrrolo-pyrimidine core shows higher electron density, favoring alkylation or halogenation. Transition-state modeling (e.g., IRC calculations) rationalizes regioselectivity in SNAr reactions . MD simulations (AMBER force field) further assess solvent effects on reaction pathways .
Q. How are contradictions in spectral data (e.g., NMR vs. XRD) resolved?
Methodological Answer: Discrepancies between solution-state NMR and solid-state XRD often arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR (VT-NMR) identifies equilibrium shifts, while cross-validating with SC-XRD (e.g., confirming keto-enol tautomer dominance). For ambiguous NOESY correlations, DFT-optimized structures overlay with XRD data to validate conformers .
Q. What strategies mitigate challenges in synthesizing C-7 substituted derivatives?
Methodological Answer: C-7 functionalization is hindered by steric bulk and electronic deactivation. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C enables selective lithiation, followed by quenching with electrophiles (e.g., aldehydes or alkyl halides) . Alternatively, Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (100°C, 30 min) achieves >70% yields . Monitoring by LC-MS ensures intermediate stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
